molecular formula C14H11ClO2 B1595980 2-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 52803-59-5

2-[(4-Chlorobenzyl)oxy]benzaldehyde

Cat. No. B1595980
CAS RN: 52803-59-5
M. Wt: 246.69 g/mol
InChI Key: AKOPNWAGXMASTH-UHFFFAOYSA-N
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Description

“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 52803-59-5 . It has a molecular weight of 246.69 . The IUPAC name for this compound is also “2-[(4-chlorobenzyl)oxy]benzaldehyde” and its InChI code is 1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)oxy]benzaldehyde” can be represented by the SMILES string Clc1ccc(COc2ccccc2C=O)cc1 . This indicates that the compound contains a chlorobenzyl group attached to an oxygen atom, which is in turn attached to a benzaldehyde group .


Physical And Chemical Properties Analysis

“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a solid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .

Scientific Research Applications

Anticancer Activity

2-[(4-Chlorobenzyl)oxy]benzaldehyde has demonstrated significant anticancer activity. In a study by Lin et al. (2005), a series of benzyloxybenzaldehyde derivatives, including 2-[(4-Chlorobenzyl)oxy]benzaldehyde, were tested against the HL-60 cell line. They found that these compounds exhibited substantial activity at low concentrations (1-10 microM), with some derivatives being notably potent. These compounds were observed to arrest cell cycle progression at the G2/M phase and induce cell apoptosis, leading to the loss of mitochondrial membrane potential after 12 hours of treatment (Lin et al., 2005).

Oxidation of Benzyl Alcohol to Benzaldehyde

Benzaldehyde, derived from benzyl alcohol oxidation, has extensive applications in various industries, including cosmetics, perfumery, food, and pharmaceuticals. Sharma et al. (2012) enhanced the oxidative property of mesoporous Ti-SBA-15 by treating it with chlorosulfonic acid, which increased benzyl alcohol conversion significantly without affecting benzaldehyde selectivity. This development is vital for producing high-purity benzaldehyde free from organic chlorine or benzoic acid contamination, which is crucial for its usage in sensitive industries (Sharma et al., 2012).

Treatment of Sickle Cell Disease

Substituted benzaldehydes, including 2-[(4-Chlorobenzyl)oxy]benzaldehyde, are being investigated for their potential in treating sickle cell disease. A study by Beddell et al. (1984) showed that these compounds bind to the oxy conformation of human hemoglobin, stabilizing its oxygenated form and thereby increasing oxygen affinity. They found that these compounds, particularly the best-performing one, were effective inhibitors of sickle erythrocyte sickling at low oxygen pressure, indicating potential as clinically useful anti-sickling agents (Beddell et al., 1984).

Synthesis of Biologically Active Intermediates

The synthesis of 2-[(4-Chlorobenzyl)oxy]benzaldehyde is important for producing intermediates of various biologically active compounds, including anticancer drugs. Duan et al. (2017) established a high-efficiency synthetic method for compounds that are important intermediates in the synthesis of anticancer drugs. They optimized the synthesis process to achieve a total yield of 59.49% (Duan et al., 2017).

Mechanism of Action

The mechanism of action of “2-[(4-Chlorobenzyl)oxy]benzaldehyde” is not currently known. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which is not specified for this compound .

Safety and Hazards

The safety data sheet for “2-[(4-Chlorobenzyl)oxy]benzaldehyde” suggests that it may cause skin sensitization (H317) and recommends wearing protective gloves and avoiding dust formation . In case of accidental release, it is advised to avoid breathing dust, gas, or vapors and to use personal protective equipment .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPNWAGXMASTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351212
Record name 2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)oxy]benzaldehyde

CAS RN

52803-59-5
Record name 2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)methoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium carbonate (33.17 g) and DMF (180 ml) were added to salicylaldehyde (24.42 g), and the mixture was stirred at room temperature for 10 minutes. Then a mixture of 4-chlorobenzyl chloride (33.82 g) and DMF (20 ml) was added at room temperature over 15 minutes, and the mixture was stirred at 60° C. for 3 hours. After completion of the reaction, ether (500 ml) was added, and the mixture was washed with water (400 ml) three times, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crude 2-(4-chlorobenzyloxy)benzaldehyde. The ethanol (200 ml) and hydroxylamine hydrochloride (27.80 g) was added to the crude product, and the mixture was stirred at 80° C. overnight. After completion of the reaction, water (400 ml) was added, and the mixture was extracted with methylene chloride (200 ml) three times, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product was recrystallized from ethyl acetate/n-hexane to give 2-(4-chlorobenzyloxy)benzaldehyde oxime (32.06 g) as colorless crystals. mp. 122.5°-123.5° C.
Quantity
33.17 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
24.42 g
Type
reactant
Reaction Step One
Quantity
33.82 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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